3-(4-Isopropylbenzyl)isoxazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-[(4-propan-2-ylphenyl)methyl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C13H16N2O/c1-9(2)11-5-3-10(4-6-11)7-12-8-13(14)16-15-12/h3-6,8-9H,7,14H2,1-2H3 |
InChI Key |
WWSNVGUZURIGPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=NOC(=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Isopropylbenzyl Isoxazol 5 Amine and Its Analogues
Strategies for Isoxazole (B147169) Ring Formation
The synthesis of the isoxazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. These strategies often focus on building the five-membered ring from acyclic precursors.
Cycloaddition Reactions in Isoxazole Synthesis
A predominant and highly versatile method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction, often referred to as a [3+2] cycloaddition. rsc.orgnih.gov This reaction typically involves the combination of a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). rsc.orgresearchgate.netresearchgate.net When an alkyne is used, the reaction directly yields an isoxazole.
The general mechanism involves the concerted addition of the nitrile oxide across the triple bond of the alkyne. rsc.org The regioselectivity of this reaction—determining which substituent from the alkyne ends up at position 4 or 5 of the isoxazole ring—is influenced by electronic and steric factors of the reactants. nih.gov For the synthesis of 5-aminoisoxazoles, specialized alkynes or reaction pathways are employed. For instance, the cycloaddition of nitrile oxides with ynamides (alkynes bearing a nitrogen substituent) can be a route to this class of compounds.
| Reaction Type | Components | Product | Key Features |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne | Substituted Isoxazole | High versatility; regioselectivity is a key consideration. rsc.orgnih.gov |
| Intramolecular Cycloaddition | Alkene/Alkyne-tethered Aldoximes | Polycyclic Isoxazoles | Efficient for creating fused ring systems. researchgate.net |
| Copper(I)-catalyzed Cycloaddition | Terminal Acetylenes + in situ generated Nitrile Oxides | 3,5-Disubstituted Isoxazoles | Reliable, one-pot procedure with wide scope. nih.govorganic-chemistry.org |
One-Pot Synthetic Approaches to Isoxazol-5-amine (B86289) Derivatives
One-pot syntheses and multicomponent reactions (MCRs) are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. mdpi.com The synthesis of isoxazol-5-amine derivatives is amenable to such strategies.
A primary route to 5-aminoisoxazoles involves the cyclocondensation of a β-ketonitrile with hydroxylamine (B1172632). prepchem.com For the specific synthesis of 3-(4-Isopropylbenzyl)isoxazol-5-amine, a key starting material would be 4-(4-isopropylphenyl)-3-oxobutanenitrile. This precursor, upon reaction with hydroxylamine, would undergo cyclization and dehydration to form the desired isoxazole ring with the amine at the C5 position.
While direct multicomponent syntheses for 5-aminoisoxazoles are less common than for other isoxazole derivatives, related structures like isoxazol-5(4H)-ones are frequently synthesized via one-pot, three-component reactions. These typically involve the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. mdpi.comresearchgate.netpreprints.org
| Method | Reactants | Catalyst/Conditions | Product Type |
| Cyclocondensation | β-Ketonitrile, Hydroxylamine | Base or Acid catalyst | 3-Substituted Isoxazol-5-amine. prepchem.com |
| Three-Component Reaction | Aryl Aldehyde, β-Ketoester, Hydroxylamine HCl | Various (e.g., Boric Acid, Sodium Citrate) | 4-Arylideneisoxazol-5(4H)-one. nih.gov |
| [4+1] Cycloaddition | α-Haloketone Oxime, Isocyanide | Sodium Carbonate | 5-Substituted Aminoisoxazole. nih.gov |
Green Chemistry Principles in Isoxazole Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of "green" methodologies for isoxazole synthesis. nih.gov These approaches aim to reduce environmental impact by using safer solvents, minimizing energy consumption, and employing reusable catalysts. nih.govmdpi.com
Key green strategies in isoxazole synthesis include:
Use of Benign Solvents: Water is often used as a clean, inexpensive, and environmentally friendly solvent for one-pot syntheses of isoxazole derivatives. mdpi.comresearchgate.netresearchgate.net
Alternative Energy Sources: Microwave irradiation and ultrasound cavitation are employed to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govmdpi.comresearchgate.netpreprints.org This reduces energy consumption and can minimize side-product formation. nih.gov
Eco-Friendly Catalysts: Researchers have utilized biodegradable catalysts, such as itaconic acid or pyruvic acid, and even catalysts derived from agro-waste, like water extract of orange fruit peel ash (WEOFPA), to promote isoxazole formation under solvent-free or aqueous conditions. mdpi.comresearchgate.netnih.gov
| Green Principle | Application in Isoxazole Synthesis | Advantages |
| Alternative Solvents | Use of water or glycerol (B35011) instead of volatile organic compounds. researchgate.netnih.gov | Reduced toxicity, improved safety, lower cost. mdpi.com |
| Energy Efficiency | Microwave-assisted or ultrasound-assisted reactions. nih.govmdpi.com | Faster reaction times, higher yields, reduced energy use. researchgate.netpreprints.org |
| Renewable Catalysts | Use of biodegradable catalysts or agro-waste extracts. nih.gov | Lower environmental impact, catalyst reusability, cost-effectiveness. mdpi.com |
Functionalization of the Isoxazole-5-amine Moiety
Once the core heterocyclic ring is formed, attention turns to installing the correct substituents and, if desired, further modifying them.
Introduction of the 4-Isopropylbenzyl Substituent
The 3-(4-isopropylbenzyl) side chain is a defining feature of the target molecule. Its introduction is typically achieved by using a precursor that already contains this structural motif. The synthesis of the isoxazole ring is then performed on this pre-functionalized substrate.
A common starting material for the isopropylbenzene portion of the molecule is cumene (B47948). wikipedia.org Commercial production of cumene is achieved through the Friedel–Crafts alkylation of benzene (B151609) with propylene, often using zeolite-based catalysts. wikipedia.org From cumene, several pathways can lead to a suitable precursor for isoxazole synthesis:
Friedel-Crafts Acylation: Cumene can be acylated (e.g., with chloroacetyl chloride) to introduce a two-carbon chain, which can then be converted to a nitrile, forming 4-isopropylphenylacetonitrile. This can be further elaborated into the required β-ketonitrile.
Bromination: Radical bromination of cumene can yield 4-isopropylbenzyl bromide. chemicalbook.com This electrophilic building block can be used in alkylation reactions to attach the 4-isopropylbenzyl group to a suitable nucleophilic substrate, such as the anion of a β-ketonitrile.
| Precursor Synthesis Strategy | Key Starting Material | Key Reaction(s) | Resulting Precursor |
| Alkylation Route | Cumene | Friedel-Crafts Alkylation | 4-Isopropylbenzyl Halide. chemicalbook.com |
| Acylation Route | Cumene | Friedel-Crafts Acylation, further functionalization | 4-Isopropylphenylacetonitrile |
| Alcohol Oxidation | 4-Isopropylbenzyl alcohol | Oxidation, Halogenation | 4-Isopropylbenzyl Halide. ebi.ac.uk |
Amine Derivatization Strategies
The primary amine at the C5 position of the isoxazole ring is a versatile functional handle for creating analogues. This nucleophilic group readily participates in a variety of chemical transformations, allowing for the synthesis of a diverse library of compounds for structure-activity relationship studies. nih.gov
Common derivatization strategies include:
Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields N-acylated derivatives (amides).
Sulfonylation: Treatment with sulfonyl chlorides provides the corresponding sulfonamides.
Condensation: Reaction with aldehydes or ketones forms imines (Schiff bases).
Alkylation: Introduction of alkyl groups via reaction with alkyl halides, although control of over-alkylation can be a challenge.
For analytical purposes, derivatization reagents like Dansyl-Cl or Fmoc-Cl are used to attach chromophoric or fluorophoric tags, enhancing detection in techniques like LC-MS. nih.gov These same reactions can be applied on a preparative scale to synthesize stable derivatives.
| Derivatization Reaction | Reagent Class | Functional Group Formed |
| Acylation | Acyl Halides, Anhydrides | Amide |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Imination | Aldehydes, Ketones | Imine (Schiff Base) |
| Reductive Amination | Carbonyl Compound + Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |
| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea, Thiourea |
Multi-Component Reactions in Aminoisoxazole Synthesis
Multi-component reactions (MCRs) offer a highly efficient and atom-economical pathway for the synthesis of complex molecules from simple starting materials in a single step. For the construction of 5-amino-isoxazole scaffolds, a prominent MCR involves the condensation of an aldehyde, an active methylene (B1212753) nitrile (such as malononitrile), and hydroxylamine. d-nb.infonih.gov This approach is valued for its operational simplicity, mild reaction conditions, and often high yields. nih.gov
The reaction typically proceeds by the initial formation of an α,β-unsaturated intermediate from the aldehyde and the active methylene compound, which then undergoes cyclization with hydroxylamine to form the 5-amino-isoxazole ring. d-nb.info The use of green and sustainable reaction media, such as deep eutectic solvents like K2CO3/glycerol, has been shown to be effective, promoting environmental friendliness and often enhancing reaction rates and yields. nih.govnih.gov This methodology allows for significant structural diversity in the final products, as a wide variety of aldehydes can be employed to generate a library of substituted 5-amino-isoxazoles. d-nb.info
Table 1: Overview of Multi-Component Synthesis of 5-Aminoisoxazole-4-carbonitriles
| Reactant 1 | Reactant 2 | Reactant 3 | Catalytic System/Solvent | Key Features | Yield Range |
|---|---|---|---|---|---|
| Aryl/Heteroaryl Aldehydes | Malononitrile | Hydroxylamine Hydrochloride | K2CO3/Glycerol | Environmentally friendly, mild conditions, short reaction times. nih.gov | 70-94% d-nb.info |
Advanced Synthetic Techniques and Optimization
Beyond classical methods, the development of advanced synthetic techniques has focused on improving efficiency, control, and scope. Catalysis and the pursuit of regioselectivity are at the forefront of this evolution.
Catalysis provides powerful tools for the synthesis of isoxazoles, often enabling reactions under milder conditions and with greater control than stoichiometric methods. mdpi.com A variety of catalytic systems have been developed, each with specific advantages.
Hypervalent Iodine Catalysis: An efficient method for synthesizing fused isoxazoles involves the intramolecular oxidative cycloaddition of aldoximes catalyzed by hypervalent iodine(III) species. mdpi.com This approach generates nitrile oxide intermediates in situ, which then undergo cycloaddition. The process is robust and avoids the need for excess oxidants or high temperatures. mdpi.com
Gold Catalysis: Gold catalysts, such as AuCl3, are effective in promoting the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles. organic-chemistry.org This methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under moderate conditions. nih.govorganic-chemistry.org
Copper Catalysis: Copper(I)-catalyzed [3+2] cycloaddition reactions between terminal alkynes and in-situ generated nitrile oxides represent a cornerstone of modern isoxazole synthesis, often referred to as a "click chemistry" approach. organic-chemistry.orgeresearchco.com This method is highly regioselective, typically yielding 3,5-disubstituted isoxazoles with high efficiency. eresearchco.com
Table 2: Comparison of Catalytic Methods in Isoxazole Synthesis
| Catalytic System | Substrates | Key Transformation | Advantages |
|---|---|---|---|
| Hypervalent Iodine(III) | Alkyne- or alkene-tethered aldoximes | Intramolecular Oxidative Cycloaddition | High yields (up to 94%), mild conditions, no excess oxidant needed. mdpi.com |
| Gold (e.g., AuCl3) | α,β-Acetylenic oximes | Cycloisomerization | High selectivity for different substitution patterns, moderate conditions. organic-chemistry.org |
Achieving regioselectivity—the control over the orientation of substituents on the isoxazole ring—is paramount for synthesizing specific isomers like this compound. The most common strategy for building the isoxazole core is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. eresearchco.commdpi.com The regiochemical outcome of this reaction is highly dependent on the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile.
For the synthesis of 3,5-disubstituted isoxazoles, the reaction between a terminal alkyne and a nitrile oxide is a well-established and highly regioselective method. eresearchco.com The "click chemistry" approach, often catalyzed by copper(I), ensures the formation of the 3,5-isomer exclusively. eresearchco.com
Alternative strategies have also been developed to ensure regiochemical control. For instance, the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride allows for the selective synthesis of different isoxazole regioisomers by carefully modifying the substrate structure and reaction conditions. nih.gov This provides a powerful tool for accessing specific substitution patterns that might be difficult to obtain through traditional cycloaddition methods. nih.gov Similarly, using propargylic alcohols as precursors can lead to the regioselective formation of 5-substituted or 3,5-disubstituted isoxazoles through an electrophilic-intercepted Meyer-Schuster rearrangement followed by cyclocondensation. researchgate.net
Chemical Reactivity and Transformations of the 3 4 Isopropylbenzyl Isoxazol 5 Amine Scaffold
Reactions Involving the Isoxazole (B147169) Ring System
The isoxazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its stability is significant, yet it can undergo a variety of transformations, typically under forcing conditions or through catalytic activation. The reactivity of the 3,5-disubstituted isoxazole core in 3-(4-isopropylbenzyl)isoxazol-5-amine is influenced by the electronic nature of its substituents.
Reductive Ring Cleavage: One of the most characteristic reactions of the isoxazole nucleus is its susceptibility to reductive cleavage of the weak N-O bond. This transformation is a powerful synthetic tool as it unmasks a 1,3-dicarbonyl functionality or its synthetic equivalent. Common methods include catalytic hydrogenation, often using catalysts like Raney Nickel (Ra-Ni) or palladium on carbon (Pd/C). For the target molecule, this reaction would lead to the formation of an enaminone intermediate, which could be further hydrolyzed to a β-keto nitrile derivative.
Base-Mediated Ring Opening: Isoxazole rings can be opened under basic conditions. Treatment with strong bases like sodium ethoxide can lead to cleavage of the N-O bond and subsequent rearrangement, often resulting in the formation of α-cyanoketones or related structures depending on the substitution pattern and reaction conditions.
Cycloaddition Reactions: While the isoxazole ring itself is aromatic, it can participate in cycloaddition reactions under specific conditions, although this is less common than for non-aromatic systems. More synthetically relevant are the [3+2] cycloaddition reactions used to construct the isoxazole ring itself, typically by reacting a nitrile oxide with an alkyne.
Electrophilic Substitution: Direct electrophilic substitution on the isoxazole ring is generally difficult due to the electron-withdrawing nature of the heterocyclic system. When it does occur, substitution is typically directed to the C4 position. However, given that the C4 position is unsubstituted in the parent scaffold, reactions like halogenation (e.g., with Br₂) or nitration could potentially occur at this site, though they may require harsh conditions.
Transformations at the Aminoisoxazole Position
The primary amino group at the C5 position of the isoxazole ring is a key site for derivatization. Its nucleophilicity allows for a wide range of transformations, making it a primary handle for structural modifications.
Acylation and Sulfonylation: The amino group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) and sulfonylating agents (e.g., sulfonyl chlorides) in the presence of a base to form the corresponding amides and sulfonamides. These reactions are typically high-yielding and provide a straightforward method to introduce a variety of substituents.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to a diverse array of substituted ureas and thioureas, respectively. These derivatives are valuable for probing hydrogen bonding interactions in biological systems.
Schiff Base Formation: Condensation of the 5-amino group with various aldehydes and ketones under dehydrating conditions yields the corresponding imines (Schiff bases). These can be stable compounds or serve as intermediates for further reactions, such as reduction to secondary amines.
Alkylation: Direct N-alkylation can be achieved using alkyl halides, although over-alkylation to form secondary and tertiary amines is a potential side reaction that needs to be controlled. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN), offers a more controlled method for synthesizing N-alkyl and N,N-dialkyl derivatives.
The table below summarizes key transformations at the aminoisoxazole position.
| Transformation | Reagent Example | Functional Group Formed |
| Acylation | Acetyl chloride, Pyridine | Amide |
| Sulfonylation | Benzenesulfonyl chloride, Pyridine | Sulfonamide |
| Urea Formation | Phenyl isocyanate | N-Phenylurea |
| Thiourea Formation | Methyl isothiocyanate | N-Methylthiourea |
| Imine Formation | Benzaldehyde, cat. Acid | Schiff Base (Imine) |
| Reductive Amination | Acetone, NaBH₃CN | Isopropylamine |
Reactivity of the Isopropylbenzyl Moiety
The isopropylbenzyl group offers several sites for chemical modification, including the benzylic methylene (B1212753) (CH₂) group, the isopropyl group, and the aromatic ring itself.
Benzylic Position Reactivity: The methylene group adjacent to the phenyl ring is a benzylic position and is thus activated for radical and oxidative reactions. masterorganicchemistry.comlibretexts.orgyoutube.com
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon. masterorganicchemistry.comyoutube.com Under harsh conditions, this can lead to cleavage of the C-C bond and formation of 4-isopropylbenzoic acid. Milder oxidation could potentially yield a ketone, 1-(4-isopropylphenyl)ethan-1-one, though this would involve cleavage of the bond to the isoxazole ring. A more controlled oxidation of the benzylic CH₂ to a carbonyl group, if achievable without cleaving the benzyl-isoxazole bond, would yield a ketone.
Halogenation: Radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen (e.g., bromine) at the benzylic position. masterorganicchemistry.comyoutube.comscientificupdate.comchemistrysteps.com This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.
Isopropyl Group Reactivity: The tertiary C-H bond of the isopropyl group is also a site of reactivity.
Oxidation: Similar to the cumene (B47948) process, air oxidation can form a hydroperoxide at the tertiary carbon. wikipedia.org Stronger oxidation with agents like KMnO₄ can cleave the isopropyl group entirely, leading to a carboxylic acid at the para position of the phenyl ring. masterorganicchemistry.com
Aromatic Ring Substitution: The phenyl ring can undergo electrophilic aromatic substitution. The isopropyl group is an activating, ortho, para-directing group. wikipedia.org Since the para position is occupied by the benzyl (B1604629) substituent, electrophiles will be directed to the two equivalent ortho positions (C2' and C6' of the phenyl ring).
Friedel-Crafts Reactions: Acylation or alkylation using an acyl/alkyl halide and a Lewis acid catalyst (e.g., AlCl₃) would introduce substituents at the positions ortho to the isopropyl group. chegg.comresearchgate.net
Halogenation and Nitration: Reactions with reagents like Br₂/FeBr₃ or HNO₃/H₂SO₄ would also result in substitution at the ortho positions. wikipedia.orgmasterorganicchemistry.comyoutube.com
Derivatization for Structure-Activity Relationship (SAR) Studies
The chemical reactivity profile of this compound allows for extensive derivatization to support structure-activity relationship (SAR) studies. SAR studies are crucial in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity, thereby guiding the design of more potent and selective analogs.
Modifications at the 5-Amino Group: This is often the most accessible position for initial SAR exploration. A library of amides, sulfonamides, ureas, and N-alkyl derivatives can be synthesized to probe the steric and electronic requirements in this region of the molecule. For example, introducing bulky groups can explore steric tolerance, while adding polar or ionizable groups can investigate potential interactions with hydrophilic pockets.
Modifications of the Isopropylbenzyl Moiety:
Phenyl Ring Substitution: Introducing small electron-donating (e.g., -CH₃) or electron-withdrawing (e.g., -Cl, -CF₃) groups at the ortho positions of the phenyl ring can fine-tune the electronic properties and conformation of the entire moiety.
Isopropyl Group Variation: Replacing the isopropyl group with other alkyl groups (e.g., methyl, ethyl, tert-butyl) or functional groups (e.g., methoxy, halogen) can define the optimal size and electronic nature of the substituent at the C4' position.
Benzylic Position Modification: Introducing a methyl group or a hydroxyl group at the benzylic carbon can introduce a chiral center and explore stereochemical preferences, as well as add a potential hydrogen-bond donor/acceptor.
Modifications of the Isoxazole Ring: While synthetically more challenging than derivatizing the peripheral groups, modifications can be envisioned. For instance, synthesis of analogs with substituents at the C4 position would explore the effect of substitution in that vector. Alternatively, replacing the isoxazole ring with other 5-membered heterocycles (e.g., pyrazole, oxazole, thiazole) can assess the importance of the isoxazole scaffold itself.
The table below outlines potential derivatizations for SAR studies.
| Molecular Region | Derivatization Strategy | Rationale for SAR |
| 5-Amino Group | Acylation, Sulfonylation, Alkylation, Urea/Thiourea formation | Explore H-bonding capacity, steric bulk tolerance, and electronic effects. |
| Isopropyl Group | Replacement with other alkyls (Me, Et, t-Bu), cycloalkyls, or polar groups (OMe, Cl) | Determine optimal size, lipophilicity, and electronic character at the para-position. |
| Phenyl Ring | Electrophilic substitution (halogenation, nitration, acylation) at ortho-positions | Modulate electronic properties and investigate steric interactions. |
| Benzylic Methylene | Alkylation (e.g., methylation), Oxidation to C=O, Halogenation | Introduce chirality, alter conformation, provide a new synthetic handle. |
| Isoxazole C4-Position | Halogenation or synthesis of C4-substituted analogs | Explore substitution in a new vector and its effect on overall molecule conformation. |
Through systematic application of these chemical transformations, a comprehensive SAR profile can be developed, providing critical insights into the molecular interactions governing the biological activity of this chemical scaffold.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra would provide critical information for the structural confirmation of 3-(4-Isopropylbenzyl)isoxazol-5-amine .
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule.
Isopropyl Group: This group would be characterized by a doublet for the six equivalent methyl protons (-(CH₃)₂) and a septet for the single methine proton (-CH).
Benzyl (B1604629) Group: The methylene (B1212753) protons (-CH₂-) connecting the aromatic ring to the isoxazole (B147169) ring would likely appear as a singlet. The four aromatic protons of the 1,4-disubstituted benzene (B151609) ring would present as a pair of doublets, a characteristic AA'BB' system.
Isoxazole Ring: A singlet corresponding to the C4-proton of the isoxazole ring is expected.
Amine Group: The two protons of the primary amine (-NH₂) would typically appear as a broad singlet. The chemical shift of this signal can be variable and is sensitive to solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms.
Isopropyl Group: Two distinct signals are expected, one for the two equivalent methyl carbons and one for the methine carbon.
Benzyl Group: Signals for the methylene carbon and the six aromatic carbons (four of which would be unique due to symmetry) would be observed in the appropriate regions of the spectrum.
Isoxazole Ring: Three signals corresponding to the C3, C4, and C5 carbons of the isoxazole ring are anticipated at characteristic chemical shifts for this heterocyclic system.
Expected ¹H NMR Data (Predicted)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Isopropyl -CH₃ | ~1.2 | Doublet | 6H |
| Isopropyl -CH | ~2.9 | Septet | 1H |
| Benzyl -CH₂- | ~3.8 | Singlet | 2H |
| Aromatic -CH | ~7.1-7.2 | Doublet | 2H |
| Aromatic -CH | ~7.2-7.3 | Doublet | 2H |
| Isoxazole C4-H | ~5.4 | Singlet | 1H |
Expected ¹³C NMR Data (Predicted)
| Carbon | Chemical Shift (ppm) |
|---|---|
| Isopropyl -CH₃ | ~24 |
| Isopropyl -CH | ~34 |
| Benzyl -CH₂- | ~35 |
| Aromatic C (quaternary, C-CH) | ~147 |
| Aromatic C (quaternary, C-CH₂) | ~135 |
| Aromatic CH | ~129 |
| Aromatic CH | ~127 |
| Isoxazole C4 | ~98 |
| Isoxazole C3 | ~162 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For This compound (Molecular Formula: C₁₃H₁₆N₂O), the expected monoisotopic mass is 216.1263 g/mol .
Mass Spectrometry (MS): In a standard electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 216. The fragmentation pattern would be expected to show characteristic losses. A prominent peak would likely correspond to the tropylium (B1234903) ion or a related benzylic cation formed by cleavage of the bond between the benzyl group and the isoxazole ring.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The experimentally determined mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass.
Expected Mass Spectrometry Data
| Ion | m/z (Expected) |
|---|
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
N-H Stretching: The primary amine group (-NH₂) would exhibit two characteristic stretching bands in the region of 3400-3250 cm⁻¹.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The isopropyl group would show characteristic bending vibrations.
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds of the aromatic ring are expected in the 1650-1450 cm⁻¹ region.
N-O and C-O Stretching: Vibrations associated with the N-O and C-O bonds of the isoxazole ring would appear in the fingerprint region (below 1400 cm⁻¹).
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3400-3250 (two bands) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=N Stretch (Isoxazole) | ~1600-1650 |
| C=C Stretch (Aromatic) | ~1450-1600 |
Other Advanced Spectroscopic Techniques for Isomeric and Purity Assessment
Beyond the primary techniques, other advanced methods can be employed for a more in-depth analysis.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure.
Chromatographic Methods Coupled with Mass Spectrometry: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for assessing the purity of the compound. These methods separate the target compound from any impurities, and the subsequent mass analysis can help in the identification of these minor components.
Elemental Analysis: This classical method provides the percentage composition of each element (C, H, N) in the compound, which can be compared with the theoretical values calculated from the molecular formula to further confirm the compound's identity and purity.
The application of these spectroscopic and analytical methodologies in concert is the standard approach for the rigorous characterization of a new chemical entity like This compound , ensuring the validity of subsequent research.
Computational Chemistry and Molecular Modeling of 3 4 Isopropylbenzyl Isoxazol 5 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can determine various molecular properties, including geometric structure, vibrational frequencies, and electronic characteristics such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netepstem.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com
For isoxazole (B147169) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G+(d,p), are used to optimize the molecular geometry to its most stable conformation. mdpi.comresearchgate.net These calculations reveal the distribution of electron density and help identify the most reactive sites within the molecule.
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. mdpi.com In the context of 3-(4-Isopropylbenzyl)isoxazol-5-amine, DFT would be used to calculate these frontier orbitals. The results would provide insight into its charge transfer properties and its potential to interact with biological macromolecules.
Table 1: Representative Frontier Orbital Energies Calculated for Related Heterocyclic Compounds Using DFT
| Compound Class | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Isoxazoline Sulfonate Derivative | B3LYP/6-311G+(d,p) | -6.5601 | -1.9053 | 4.6548 | mdpi.com |
| Triazol-5-one Derivative | B3LYP/6-311G(d,p) | -6.082 | -1.896 | 4.185 | epstem.net |
| Triazol-5-one Derivative | B3PW91/6-311G(d,p) | -6.127 | -1.933 | 4.194 | epstem.net |
This table presents data for structurally related compounds to illustrate typical values obtained through DFT calculations. The specific values for this compound would require a dedicated computational study.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. mdpi.com This method is crucial for understanding the binding mode of potential drug candidates and elucidating the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and salt bridges—that stabilize the ligand-receptor complex. mdpi.comajchem-a.com
In studies involving isoxazole derivatives, molecular docking has been successfully employed to investigate their binding mechanisms with various biological targets. For instance, docking simulations of isoxazole agonists with the Farnesoid X receptor (FXR) identified key hydrophobic interactions with residues like LEU287, MET290, and ALA291, as well as hydrogen bonds and salt bridges with HIS447 and ARG331, which were significant for protein-ligand binding. mdpi.com Similarly, docking studies of isoxazole compounds against bacterial protein receptors have shown strong binding affinities, suggesting their potential as potent inhibitors. mdpi.com
For this compound, docking simulations would involve preparing its 3D structure and placing it into the active site of a computationally modeled biological target. The simulation would predict its binding affinity (often expressed as a docking score in kcal/mol) and reveal its specific binding pose. The isopropylbenzyl group would likely engage in hydrophobic interactions, while the amine and isoxazole ring could form critical hydrogen bonds with the receptor.
Table 2: Example of Molecular Docking Results for Isoxazole Derivatives Against Various Protein Targets
| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Isoxazole Derivative 4a | E. coli receptor | -12.84 | Not Specified | mdpi.com |
| Isoxazole Derivative 4a | S. aureus receptor | -10.45 | Not Specified | mdpi.com |
| Triazole Derivative 4a | Tubulin (colchicine site) | -8.0 | Ala317 | researchgate.net |
This table showcases representative docking scores for related heterocyclic compounds to provide context for the potential binding affinities that could be explored for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoxazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sysrevpharm.orgepa.gov By identifying the physicochemical properties or structural features that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds and guide the rational design of more effective therapeutic agents. tandfonline.comtandfonline.com
For isoxazole derivatives, 3D-QSAR studies using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven effective. mdpi.comresearchgate.net These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity. For example, a 3D-QSAR study on isoxazole-based FXR agonists revealed that hydrophobicity at one position and an electronegative group at another were crucial for agonistic activity. mdpi.comresearchgate.net The predictive power of these models is validated using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com
A QSAR model for a series of analogues of this compound could be developed by synthesizing related compounds and evaluating their biological activity. The resulting model would help to quantify the impact of substituents on the benzyl (B1604629) and isoxazole rings, providing a predictive tool to optimize the lead structure for enhanced activity.
Table 3: Statistical Validation Parameters for 3D-QSAR Models of Isoxazole Derivatives
| Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External validation) | No. of Components | Reference |
|---|---|---|---|---|---|
| CoMFA | 0.664 | 0.960 | 0.872 | 5 | mdpi.comresearchgate.net |
This table illustrates the strong predictive ability of QSAR models developed for isoxazole derivatives, as indicated by the high correlation coefficients.
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of ligand-receptor interactions, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. mdpi.com MD simulations are used to assess the stability of the predicted binding pose, analyze the conformational changes in both the ligand and the protein, and calculate binding free energies. acs.orgnih.gov
MD simulations have been applied to isoxazole derivatives to understand the stability of their interactions with target proteins. mdpi.commdpi.com These simulations, often run for nanoseconds, can confirm that a ligand remains stably bound within the active site and that key interactions observed in docking are maintained. tandfonline.com Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) helps quantify the stability of the complex and the flexibility of specific protein regions, respectively. For instance, MD simulations on FXR agonists revealed that the conformational motions of certain loops in the ligand-binding domain were crucial for protein stability and ligand activity. mdpi.com
For this compound, an MD simulation of its complex with a predicted target would be a critical step to validate the docking results. It would provide insights into the flexibility of the isopropylbenzyl tail and its dynamic interactions within a hydrophobic pocket, confirming the stability of the entire complex in a simulated physiological environment.
Table 4: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Significance |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the protein backbone or ligand from a reference structure over time. | Indicates the structural stability of the system. A stable RMSD suggests the complex has reached equilibrium. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible regions of the protein, such as loops, which may be important for ligand binding or protein function. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time. | Confirms the stability of key polar interactions predicted by docking. |
| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy of binding by combining molecular mechanics energies with solvation models. | Provides a more accurate estimation of binding affinity than docking scores. |
In Silico Prediction of Biological Targets and Pathways (e.g., Target Fishing)
Target fishing, or in silico target prediction, is a computational strategy used to identify the potential biological targets of a small molecule by searching large databases of known compounds and their associated targets. nih.govdntb.gov.ua This approach is particularly valuable when the mechanism of action of a compound is unknown. Ligand-based methods, a common form of target fishing, operate on the principle of molecular similarity: a novel compound is likely to bind to the same targets as known molecules that share similar structural or physicochemical features. nih.gov
The process typically involves generating a molecular fingerprint or descriptor for the query molecule, such as this compound. This fingerprint is then used to screen databases like ChEMBL, which contains extensive bioactivity data, to find compounds with high similarity. dntb.gov.ua The known targets of these similar compounds are then aggregated and ranked to produce a list of predicted targets for the query molecule. nih.gov
Applying target fishing to this compound could generate valuable hypotheses about its biological function. By identifying a ranked list of potential protein targets, this method can guide subsequent experimental validation, such as in vitro binding assays, and help elucidate the biological pathways in which the compound may be active. This in silico approach helps to prioritize experimental resources and can uncover novel therapeutic applications for the compound. csic.es
Table 5: Common Databases and Tools for In Silico Target Prediction
| Tool/Database | Approach | Description |
|---|---|---|
| ChEMBL | Database | A large, open-access database of bioactive molecules with drug-like properties, containing information on compounds, their targets, and their bioactivities. dntb.gov.ua |
| PubChem | Database | A public repository containing information on chemical substances and their biological activities, often used as a source for target prediction. dntb.gov.ua |
| Similarity Ensemble Approach (SEA) | Ligand-based | Predicts targets by comparing the 2D structural similarity of a query compound against sets of known ligands for different targets. |
| SwissTargetPrediction | Ligand-based | A web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures. |
| TargetNet | Ligand-based | A web service for predicting targets by integrating multiple prediction methods, including chemical similarity and machine learning models. |
Biological Activity and Mechanisms of Action of Isoxazole 5 Amine Derivatives
In Vitro Biological Activity Screening Methodologies
The initial evaluation of the therapeutic potential of isoxazole-5-amine derivatives relies on a variety of in vitro screening methodologies. These assays are crucial for determining the biological effects of newly synthesized compounds on cells and specific molecular targets, providing essential data on their potency and mechanism of action.
Cell viability and proliferation assays are fundamental tools for assessing the cytotoxic or cytostatic effects of chemical compounds on cancer cells. Among the most common are the Sulforhodamine B (SRB) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.
The SRB assay is a colorimetric method based on the measurement of cellular protein content. scispace.com It relies on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. scispace.comcanvaxbiotech.com The amount of bound dye is directly proportional to the total protein mass and, by extension, the cell number. scispace.com The assay involves fixing the cells with trichloroacetic acid (TCA), staining with SRB, washing away the excess dye, and then solubilizing the protein-bound dye for measurement at a specific optical density. scispace.comcanvaxbiotech.com The SRB assay is known for its sensitivity, reproducibility, and stable end-point. canvaxbiotech.comscispace.com
The MTT assay is another widely used colorimetric assay that measures cell metabolic activity as an indicator of cell viability. nih.gov Viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product. scispace.comnih.gov This conversion results in the formation of an insoluble, colored product that can be solubilized and quantified by spectrophotometry. The amount of formazan produced is proportional to the number of living cells. nih.gov
While both assays are used extensively, the SRB assay is often considered to have practical advantages for large-scale screening, including better linearity with cell number and less interference from test compounds compared to the MTT assay. scispace.comnih.gov Research on various isoxazole (B147169) derivatives has utilized these assays to determine their anti-proliferative activity against numerous cancer cell lines. For instance, a study on indole-isoxazole hybrids demonstrated their cytotoxic effects on breast, colon, and liver cancer cell lines using the SRB assay. nih.gov
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected Indole-Isoxazole Hybrids using SRB Assay Data sourced from research on indole-isoxazole hybrids. nih.gov
Enzyme inhibition assays are critical for identifying and characterizing compounds that modulate the activity of specific enzymes involved in disease pathways. Many isoxazole derivatives have been synthesized and evaluated as inhibitors of various enzymes. acs.orgfrontiersin.org The general principle of these assays involves measuring the rate of an enzymatic reaction in the presence and absence of the potential inhibitor.
The assay typically includes the enzyme, its specific substrate, and a buffer system to maintain optimal pH and conditions. The reaction progress is monitored by measuring the disappearance of the substrate or the appearance of a product over time, often using spectrophotometric or fluorometric methods. By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the concentration required to inhibit 50% of the enzyme's activity (IC₅₀). acs.org
Isoxazole derivatives have been successfully identified as inhibitors for several enzyme classes, including:
Carbonic Anhydrases (CAs): Certain isoxazole derivatives have shown significant inhibitory action against CA enzymes, which are involved in various physiological and pathological processes. acs.org
Cyclooxygenases (COX): The anti-inflammatory properties of some isoxazoles are attributed to their ability to inhibit COX-1 and COX-2 enzymes. frontiersin.org
α-Amylase: Isoxazole-sulfonylurea hybrids have been evaluated for their potent inhibition of α-amylase, an enzyme relevant to diabetes management. researchgate.net
Table 2: In Vitro α-Amylase Inhibition of Isoxazole-Sulfonylurea Hybrids Data sourced from research on isoxazole-sulfonylurea hybrids. researchgate.net
Reporter gene assays are powerful tools for studying the modulation of specific signaling pathways by bioactive compounds. nih.gov These assays utilize a reporter gene (e.g., luciferase, green fluorescent protein) whose expression is controlled by a specific DNA response element. This response element is designed to be activated by transcription factors that are downstream effectors of the signaling pathway of interest. nih.gov
The methodology involves introducing a plasmid vector containing the reporter gene construct into host cells. When a compound activates or inhibits the signaling pathway, it alters the activity of the corresponding transcription factor, which then binds to the response element and drives the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) is quantifiable and serves as a readout for the pathway's activity. nih.gov
Transient reporter gene assays offer flexibility, as a single cell line can be transfected with different constructs to assess various pathways. nih.gov This methodology is invaluable for defining the molecular initiating events and mechanism of action of compounds like isoxazole-5-amine derivatives, allowing researchers to screen for specific pathway modulation effects.
Molecular Targets and Signaling Pathways
The therapeutic potential of isoxazole-5-amine derivatives, particularly in oncology, stems from their ability to interact with and inhibit key proteins that drive cancer cell proliferation and survival.
Transforming Acidic Coiled-Coil Protein 3 (TACC3) is a member of the TACC family of centrosome proteins and plays a crucial role in regulating microtubule stability during mitotic spindle assembly. nih.govnih.gov TACC3 is frequently overexpressed in a wide range of human cancers, and its high expression levels often correlate with tumor aggressiveness and poor patient prognosis. nih.gov This makes TACC3 an attractive molecular target for cancer therapy.
Inhibition of TACC3 disrupts the normal function of the mitotic spindle, leading to errors in chromosome segregation, cell cycle arrest, and ultimately, apoptosis in cancer cells. nih.gov The isoxazol-5-amine (B86289) scaffold has been identified as a promising chemotype for developing TACC3 inhibitors. For example, the compound 3-(4-methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine (BO-264) has been identified as a potent TACC3 inhibitor that acts as a mitotic blocker, showing potential for the treatment of breast cancer and other malignancies. googleapis.com Functional studies have shown that knockdown of TACC3 can inhibit tumor cell proliferation and increase chemosensitivity in cancer models. nih.gov
Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability, folding, and function of a large number of "client" proteins. aacrjournals.org In cancer cells, HSP90 is overexpressed and plays a critical role in maintaining the function of numerous oncoproteins that are crucial for tumor growth, proliferation, and survival. nih.gov These client proteins include mutated kinases, growth factor receptors, and transcription factors. The inhibition of HSP90 leads to the simultaneous degradation of these client proteins, resulting in the suppression of multiple oncogenic signaling pathways. aacrjournals.orgrsc.org
The isoxazole ring is a key structural feature in several classes of potent HSP90 inhibitors. nih.govnih.gov These compounds typically bind to the ATP-binding pocket in the N-terminal domain of HSP90, competing with the natural substrate ATP and inhibiting the chaperone's function. nih.gov This inhibition triggers the proteasomal degradation of HSP90 client proteins, leading to cell cycle arrest and apoptosis in cancer cells. rsc.org
For example, N-(isoxazol-5-yl)amides and 4,5-diarylisoxazole derivatives have been extensively studied as HSP90 inhibitors. nih.govresearchgate.net One such derivative, N-(3-(2,4-dihydroxy-5-isopropylphenyl)-4-(4-((4-morpholinopiperidin-1-yl)methyl)phenyl)isoxazol-5-yl)cyclopropanecarboxamide, demonstrated high-affinity binding to HSP90 and potent anti-proliferative activity across various human cancer cell lines. researchgate.net The functional inhibition of HSP90 by this compound was confirmed by the depletion of key client proteins and a corresponding increase in the expression of heat shock proteins HSP70 and HSP27, which are established biomarkers of HSP90 inhibition. rsc.orgresearchgate.net
Modulation of Kinases
Isoxazole-5-amine derivatives have emerged as a versatile scaffold for the development of kinase inhibitors, targeting a range of kinases involved in cell signaling and proliferation. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The isoxazole moiety has been identified as a key pharmacophore capable of interacting with the ATP-binding site of various kinases. chemenu.com
Research has led to the development of isoxazole-based compounds that act as potent inhibitors of several protein kinases. For instance, some derivatives have been synthesized as inhibitors of Cyclin-Dependent Kinases (CDKs), which are fundamental to the regulation of the cell cycle. nih.gov One of the most notable examples of an isoxazole-based drug is Tivozanib, a kinase inhibitor approved by the FDA. researchgate.net Furthermore, modifications of a 3,4-diaryl-isoxazole structure have been explored to develop potent and selective inhibitors of protein kinase CK1δ. nih.gov Studies have also investigated isoxazole derivatives as potential inhibitors of Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation. nih.gov The development of these inhibitors often involves modifying the core isoxazole structure to enhance binding affinity and selectivity for the target kinase.
| Compound Type | Target Kinase | Effect | Reference |
| 5-substituted pyrazolo[4,3-d]pyrimidines | Cyclin-Dependent Kinases (CDKs) | Potent inhibition, with low nanomolar IC50 values for CDK2 and CDK5. | nih.gov |
| 3,4-diaryl-isoxazole derivatives | Protein kinase CK1δ | Nanomolar inhibition. | nih.gov |
| Isoxazolo[4,5-e] nih.govnih.govrsc.orgtriazepine derivatives | Protein Kinase C (PKC) | Potential inhibition. | nih.gov |
| N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives | Fms-like tyrosine kinase 3 (FLT3) | Inhibition of FLT3 phosphorylation. | nih.gov |
Interaction with Serotonin (B10506) (5-HT) Receptors and Central Nervous System Targets
The isoxazole nucleus is a key structural component in compounds designed to interact with targets in the central nervous system (CNS). Specifically, derivatives of isoxazole have been identified as modulators of the serotonin (5-HT) system, which plays a critical role in regulating mood, emotion, and various physiological processes. ijpca.orgijpca.org
Certain isoxazole derivatives have been synthesized and found to possess potent serotonin (5-HT) reuptake inhibiting activity. researchgate.net This mechanism is the basis for many widely used antidepressant medications. For example, the synthesis of 7-amino-3a,4-dihydro-3H- nih.govbenzopyrano[4,3-c]isoxazole derivatives yielded compounds that act as potent α2-adrenoceptor blockers and serotonin reuptake inhibitors, suggesting their potential as novel antidepressants. researchgate.net The ability of the isoxazole scaffold to be chemically modified allows for the fine-tuning of its interaction with specific receptors and transporters in the CNS, making it a promising area for the development of new psychotropic agents. nih.gov
Enzyme Inhibition
Isoxazole-5-amine derivatives and related compounds have demonstrated significant inhibitory activity against a variety of enzymes implicated in inflammation and neurological processes.
Cyclooxygenases (COX): The isoxazole ring is a core component of Valdecoxib, a well-known selective COX-2 inhibitor used to treat inflammation and pain. nih.govijpca.org Research has expanded on this, with numerous studies reporting the synthesis and evaluation of novel isoxazole derivatives as inhibitors of both COX-1 and COX-2 enzymes. aalto.figoogle.com For instance, certain 3-phenyl-5-furan isoxazole derivatives have shown potent and selective inhibition of the COX-2 enzyme. rsc.org The selectivity for COX-2 over COX-1 is a critical goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects.
Lipoxygenases (LOX): 5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov Isoxazole derivatives have been investigated as potential 5-LOX inhibitors. One study found that a specific isoxazole derivative caused concentration-dependent inhibition of 5-LOX with a low micromolar IC50 value. nih.gov Additionally, a series of 4,5-diarylisoxazol-3-carboxylic acids were developed as inhibitors of leukotriene biosynthesis by targeting the 5-lipoxygenase-activating protein (FLAP). nih.gov
Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease. Some isoxazole derivatives have been identified as potent inhibitors of acetylcholinesterase, suggesting their potential for development as anti-amnestic agents. nih.gov
| Enzyme Target | Compound Class | Notable Findings | Reference |
| Cyclooxygenase-2 (COX-2) | Diaryl-isoxazoles | Valdecoxib is a selective COX-2 inhibitor. | nih.govijpca.org |
| 5-Lipoxygenase (5-LOX) | Isoxazole derivatives | Concentration-dependent inhibition with micromolar IC50 values. | nih.gov |
| Acetylcholinesterase (AChE) | Isoxazole derivatives | Potent inhibition, suggesting potential as anti-amnestic agents. | nih.gov |
Mechanistic Investigations at the Cellular and Molecular Level
Apoptosis and Cell Cycle Modulation
A significant body of research has demonstrated that isoxazole derivatives can exert potent anticancer effects by inducing apoptosis (programmed cell death) and modulating the cell cycle in cancer cells. nih.gov
Numerous studies have reported the pro-apoptotic activity of various isoxazole derivatives across different cancer cell lines. For instance, novel synthetic isoxazoles have been shown to induce both early and late apoptosis in human chronic myelogenous leukemia (K562) cells. nih.govresearchgate.net In human colon cancer (Colo205) cells, a specific isoxazole derivative, compound 20c, was found to induce apoptosis through a mitochondrial-dependent pathway. rsc.orgrsc.org The mechanism often involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. rsc.org
In addition to inducing apoptosis, these compounds can arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. Compound 20c, for example, was shown to cause cell cycle arrest at the G2/M phase in Colo205 cells. rsc.orgrsc.org Another isoxazole-linked compound demonstrated the ability to cause G0/G1 arrest. nih.gov This dual ability to induce apoptosis and halt cell cycle progression makes isoxazole derivatives a promising class of compounds for cancer therapy.
| Cell Line | Compound Type | Cellular Effect | Reference |
| K562 (Leukemia) | 3,4-isoxazolediamides | Induction of early and late apoptosis. | nih.gov |
| Colo205 (Colon Cancer) | Isoxazole derivative of benzothiazole (B30560) (20c) | G2/M cell cycle arrest and apoptosis. | rsc.orgrsc.org |
| Various Cancer Lines | 3,5-diaryl isoxazoline/isoxazole linked pyrrolo-benzodiazepine | G0/G1 arrest and activation of caspase-3. | nih.gov |
Protein Expression Analysis (e.g., Western Blot)
Western blot analysis has been a crucial tool in elucidating the molecular mechanisms by which isoxazole derivatives exert their biological effects, particularly in the context of apoptosis and cell cycle control. These studies have identified key proteins whose expression or activation state is altered following treatment with isoxazole compounds.
In Colo205 cells treated with an isoxazole derivative, Western blotting revealed a significant increase in the protein levels of p53, a critical tumor suppressor. rsc.orgrsc.org This was accompanied by an upregulation of downstream targets involved in the intrinsic apoptotic pathway, including Apaf1, cytochrome c, and the activation of caspases 9 and 3. rsc.orgrsc.org The balance of the Bcl-2 protein family was also shifted towards apoptosis. rsc.org Similarly, in Jurkat cells, an isoxazole derivative led to strong increases in the expression of caspases, the death receptor Fas, and the transcription factor NF-κB1, indicating that pro-apoptotic action is a key mechanism. nih.govnih.gov These protein-level analyses provide direct evidence of the molecular pathways targeted by isoxazole derivatives to induce cell death in cancer cells.
Gene Expression Profiling
Investigations into the effects of isoxazole derivatives on gene expression have provided broader insights into their mechanisms of action and potential therapeutic applications. By analyzing changes in mRNA levels, researchers can identify the genetic pathways modulated by these compounds.
One study compared the gene expression profiles of Caco-2 cells treated with 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) and the established immunomodulatory drug Leflunomide, which also contains an isoxazole ring. nih.gov Both compounds were found to upregulate the expression of the chemokine fractalkine (CX3CL1) and interleukin-17F (IL-17F), while downregulating interleukin-10 (IL-10) and toll-like receptor 4 (TLR4). nih.gov However, the study also revealed differential regulation of 12 other genes, indicating that while sharing some mechanisms with Leflunomide, the novel isoxazole derivative possesses a distinct mode of action. nih.gov In a different context, benzo[d]isoxazole derivatives identified as inhibitors of hypoxia-inducible factor-1α (HIF-1α) transcription were shown to cause a concentration-dependent decrease in the mRNA expression of downstream target genes like VEGF and PDK1. nih.gov
Applications and Potential Future Directions of 3 4 Isopropylbenzyl Isoxazol 5 Amine Research
Applications in Medicinal Chemistry and Drug Discovery
The isoxazole (B147169) ring is a privileged scaffold in medicinal chemistry, valued for its diverse biological activities. rsc.orgnih.gov Derivatives of isoxazole have been investigated for a wide array of therapeutic applications. However, specific research into 3-(4-Isopropylbenzyl)isoxazol-5-amine for the following indications has not been identified.
Development of Novel Antineoplastic Agents
Isoxazole-containing compounds have been a significant area of focus in the development of new anticancer therapies. espublisher.com They are investigated as small molecule inhibitors that can interfere with various cellular signaling pathways involved in tumor growth and progression. espublisher.comresearchgate.netnih.gov
Despite the general interest in this class of compounds, dedicated research on the antineoplastic properties of this compound, including its effects on cancer cell lines or its mechanism of action, is not present in the reviewed literature. Therefore, no data on its efficacy against specific cancer cell lines can be provided.
Agents for Neurological Disorders
Compounds with neuroprotective effects are actively sought for the treatment of neurodegenerative diseases. researchgate.netnih.gov The structural features of some isoxazole derivatives make them candidates for crossing the blood-brain barrier and modulating targets within the central nervous system.
There are currently no specific studies available that evaluate this compound for its potential to treat neurological disorders. Research into its ability to modulate neuroinflammatory pathways, inhibit protein aggregation, or offer other neuroprotective benefits has not been published.
Antimicrobial Agent Development
The search for novel antimicrobial agents is critical in addressing antibiotic resistance. Heterocyclic compounds, including isoxazoles, are frequently explored for their potential to inhibit the growth of pathogenic bacteria and fungi. nih.gov
A review of existing research reveals no specific data on the antimicrobial activity of this compound. Studies determining its minimum inhibitory concentration (MIC) against various bacterial or fungal strains have not been found.
Anti-inflammatory Compound Research
The isoxazole moiety is present in some anti-inflammatory drugs and is a target for the development of new anti-inflammatory agents. nih.govnih.gov Research in this area often focuses on the inhibition of enzymes like cyclooxygenase (COX) or modulation of inflammatory cytokine production. nih.govresearchgate.net
Specific research detailing the anti-inflammatory potential of this compound is not available. There are no published findings on its effects in either in vitro or in vivo models of inflammation.
Potential in Material Science Applications
Amines and heterocyclic compounds can serve as monomers or building blocks in the synthesis of new polymers and functional materials.
Polymer and Coating Development
The primary amine group on the isoxazole ring of this compound suggests its theoretical potential as a monomer in polymerization reactions, such as in the formation of polyamides or polyimides. Such polymers could have unique thermal or mechanical properties.
However, a search of the literature on material science did not yield any studies where this compound has been used in the development of polymers or coatings. Its potential in this field remains theoretical and has not been experimentally explored in published research.
Photochromic and Electrochemical Probes
Currently, there is a lack of specific research in the scientific literature detailing the application of This compound as a photochromic or electrochemical probe. While the broader class of isoxazole derivatives has been investigated for such purposes, no studies have been published that specifically characterize the photochromic or electrochemical sensing properties of this particular compound. The isoxazole moiety, in general, can be a part of larger molecular systems designed as fluorescent dyes, but specific data for This compound is not available. For instance, research has been conducted on the electrochemical behavior of other, structurally distinct isoxazole-containing compounds, such as anthracen-9-ylmethylene-(3,4-dimethyl-isoxazol-5-yl)-amine, but these findings cannot be directly extrapolated to This compound .
Research in Agrochemical Development
The potential of isoxazole-containing compounds in the development of new agrochemicals is an active area of research. However, specific studies on the agrochemical applications of This compound are not present in the current body of scientific literature.
There are no published research findings that specifically evaluate the insecticidal or herbicidal properties of This compound . While other isoxazole derivatives have been synthesized and tested for such activities, with some showing promise, this specific compound has not been the subject of these investigations. For example, studies on N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have revealed herbicidal activity, and research on 4,5-substituted 3-isoxazolols has indicated potential as insecticides. nih.gov However, these compounds are structurally distinct from This compound , and therefore, their biological activities cannot be attributed to it.
Emerging Research Areas and Unexplored Therapeutic Avenues
Given the absence of dedicated research on This compound , its potential applications remain largely theoretical and represent unexplored avenues for scientific investigation. The isoxazole scaffold is known to be a versatile pharmacophore, and compounds containing this moiety have been explored for a wide range of therapeutic effects.
Future research could focus on the following potential areas for This compound :
Medicinal Chemistry: The core structure of This compound could serve as a starting point for the design and synthesis of new therapeutic agents. The isoxazole ring is present in several approved drugs, and the specific substitution pattern of this compound could be optimized to target various biological receptors or enzymes.
Materials Science: The compound could be investigated as a building block for novel organic materials. Depending on its electronic and photophysical properties, it might find applications in areas such as organic light-emitting diodes (OLEDs) or as a component in the synthesis of more complex functional molecules.
Catalysis: The amine group on the isoxazole ring could potentially be utilized in the development of new ligands for catalysis, although this would require significant further investigation and modification.
It is important to emphasize that these are speculative areas of research based on the general properties of isoxazoles and related compounds. Dedicated experimental studies are necessary to determine if This compound possesses any of the properties required for these applications. The lack of current data highlights a gap in the scientific literature and an opportunity for new research initiatives.
Q & A
Q. What are the established synthetic pathways for 3-(4-Isopropylbenzyl)isoxazol-5-amine, and how are intermediates characterized?
The synthesis typically involves cycloaddition or condensation reactions. For example, nitrile oxides can undergo [3+2] cycloaddition with alkynes to form isoxazole cores, followed by functionalization at the 5-position with amines. Key intermediates are characterized via NMR (¹H/¹³C), IR spectroscopy, and X-ray crystallography to confirm regiochemistry and purity . In one protocol, thiourea analogues were cyclized using phosphorus oxychloride under reflux to generate isoxazole derivatives, with X-ray crystallography validating the structure .
Q. What analytical techniques are critical for structural elucidation of isoxazole derivatives?
X-ray crystallography is the gold standard for resolving regiochemical ambiguities, particularly for distinguishing between 3,5-substituted isoxazoles and their regioisomers . Additionally, high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are essential for confirming molecular connectivity. For example, NOESY correlations can differentiate between para- and meta-substituted aryl groups .
Q. Which in vitro assays are standard for evaluating biological activity of isoxazole-based compounds?
Common assays include:
- Antimicrobial activity : Broth microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
- Anticancer activity : Cell viability assays (MTT or resazurin) using cancer cell lines (e.g., MDA-MB-231 breast cancer) .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., ATR) or carbonic anhydrase isoforms .
Advanced Research Questions
Q. How can enantioselective synthesis of isoxazole derivatives be optimized using chiral catalysts?
Chiral spirocyclic phosphoric acids (e.g., CPA-1) catalyze asymmetric reactions between hydroxybenzylpyrroles and isoxazol-5-amine derivatives. Key factors include:
- Substrate design : Electron-withdrawing groups (e.g., -Cl, -Br) on the aryl ring enhance enantioselectivity (up to 93% ee) .
- Hydrogen bonding : The NH group in the amine moiety is critical for coordinating with the catalyst, as ethyl substitution reduces reactivity .
- Reaction conditions : Solvent-free conditions at 120°C improve yields (72–96%) .
Q. What computational strategies support structure-activity relationship (SAR) studies for isoxazole-based kinase inhibitors?
- Docking simulations : Virtual screening against ATP-binding pockets (e.g., ATR kinase) identifies key interactions (e.g., hydrogen bonds with Asp/Ser residues) .
- Pharmacophore modeling : Substitutions at the 4-isopropylbenzyl group enhance hydrophobic interactions, while the isoxazole core maintains π-π stacking .
- Free-energy perturbation (FEP) : Predicts binding affinity changes for derivatives, guiding synthetic prioritization .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Species variability : Activity against Mycobacterium tuberculosis H37Rv may differ from clinical isolates due to efflux pump expression. Cross-testing in multiple strains (e.g., M. bovis, M. avium) clarifies specificity .
- Assay conditions : Discrepancies in IC₅₀ values (e.g., 30 μM vs. >100 μM for ATR inhibition) may arise from ATP concentration differences (1 mM vs. 10 μM). Standardize ATP levels to 1 mM for comparability .
- Metabolic interference : HepG2 liver cells may metabolize compounds differently than primary cells. Use metabolic stabilizers (e.g., 1-aminobenzotriazole) in viability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
